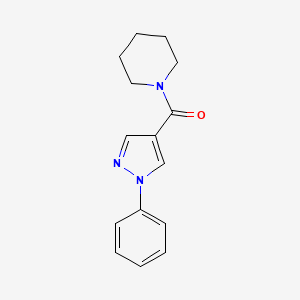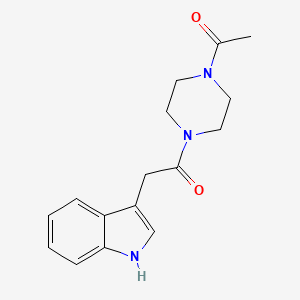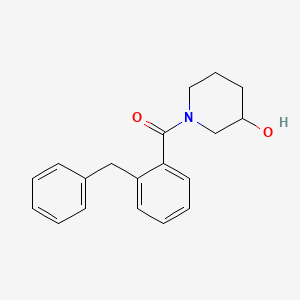
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. PPM belongs to a class of compounds known as piperidinyl pyrazoles and is known for its ability to modulate various biological pathways.
Wirkmechanismus
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone exerts its effects by modulating various signaling pathways in the body. One of the main pathways that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to inhibit this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone also modulates the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation. By inhibiting this pathway, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to reduce the growth of cancer cells and induce differentiation.
Biochemical and Physiological Effects:
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects in the body. Studies have shown that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can inhibit the growth of cancer cells and induce apoptosis by modulating various signaling pathways. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the immune system, leading to anti-inflammatory effects. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to modulate neurotransmitter release in the brain, leading to potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying biological processes. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to have potential therapeutic effects in a variety of diseases, making it a promising candidate for drug development. However, one limitation of using (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for research involving (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone. One potential direction is the development of (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone-based therapies for cancer, neurological disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms of action of (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone could lead to increased availability and accessibility for researchers.
Synthesemethoden
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can be synthesized using a variety of methods, including the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with piperidine in the presence of a catalyst. Another method involves the reaction of 1-phenylpyrazole-4-carboxylic acid with piperidine in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been extensively studied for its potential as a therapeutic agent in a variety of diseases, including cancer, neurological disorders, and inflammation. Studies have shown that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to modulate various signaling pathways in the brain, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-9-5-2-6-10-17)13-11-16-18(12-13)14-7-3-1-4-8-14/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYQCSTHDFSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)

![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
